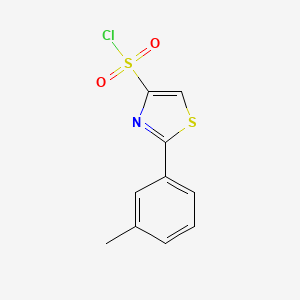

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride

Description

Propriétés

IUPAC Name |

2-(3-methylphenyl)-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-9(6-15-10)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRBSOWSSRFYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Thiazole Core Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis is a widely used method for constructing the thiazole ring. For this compound, the reaction involves:

- Thiourea derivative : Prepared from 3-methylbenzaldehyde and thiosemicarbazide.

- α-Halo carbonyl compound : Bromopyruvic acid or α-bromoacetophenone derivatives.

- React 3-methylbenzaldehyde thiosemicarbazide with bromopyruvic acid in ethanol under reflux.

- Isolate the intermediate 2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid.

- Reduce the carboxylic acid to a thiol group (-SH) using LiAlH4 or other reducing agents.

Key data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Bromopyruvic acid, ethanol, reflux | 75–85% | |

| Reduction | LiAlH4, THF, 0°C → rt | 60–70% |

Direct Sulfonation-Chlorination Approach

For substrates resistant to thiol-based routes, direct sulfonation followed by chlorination may be employed:

Electrophilic Sulfonation

Conversion to Sulfonyl Chloride

- React the sulfonic acid with PCl5 or SOCl2 in 1,2-dichloroethane under reflux.

- Purify the product via vacuum distillation or column chromatography.

Key data :

| Chlorinating Agent | Time | Yield |

|---|---|---|

| PCl5 | 4–6 h | 55–60% |

| SOCl2 | 3–4 h | 50–58% |

Alternative Route: One-Pot Multicomponent Reaction

A copper-catalyzed three-component reaction has been reported for related sulfonyl triazoles, which could be adapted for thiazoles:

- Combine 3-methylacetophenone, sodium sulfinate, and azide in the presence of CuCl2 under aerobic conditions.

- Optimize conditions for sulfonyl group incorporation at position 4.

Limitations : Lower yields (34–54%) and limited substrate scope.

Characterization and Validation

- NMR : 1H and 13C NMR confirm substituent positions (e.g., 3-methylphenyl at C2, sulfonyl chloride at C4).

- Mass Spectrometry : LRMS (APCI+) shows [M+H]+ peaks matching theoretical values (e.g., m/z 273.8 for C10H8ClNO2S2).

- Purity : >95% by HPLC in optimized protocols.

Challenges and Optimization

- Regioselectivity : Ensuring sulfonyl chloride incorporation at C4 requires careful control of electronic and steric factors.

- Stability : The sulfonyl chloride is moisture-sensitive; storage under argon at -20°C is recommended.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Oxidized Thiazoles: Resulting from oxidation reactions.

Coupled Products: Complex molecules formed through coupling reactions.

Applications De Recherche Scientifique

Organic Synthesis

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This feature makes it valuable for producing sulfonamides and other derivatives that are crucial in synthesizing pharmaceuticals and agrochemicals .

Research has indicated that thiazole derivatives exhibit significant biological activities, including antibacterial and antifungal properties. The incorporation of the 3-methylphenyl group can enhance these activities by improving the compound's ability to interact with biological targets. Studies have shown that compounds similar to 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride can act as enzyme inhibitors, providing potential therapeutic avenues for drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a building block for the development of new drugs. Its structure allows for modifications that can lead to compounds with improved efficacy against various diseases. The sulfonamide derivatives formed from this compound have been linked to promising therapeutic effects in clinical settings .

Case Study 1: Antibacterial Activity

A study published in Molecules highlighted the synthesis of various thiazole derivatives, including those based on 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride, which demonstrated potent antibacterial activity against strains of Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly influenced antibacterial potency .

Case Study 2: Enzyme Inhibition

Another research article focused on the design of enzyme inhibitors derived from thiazole sulfonamides. The study showed that derivatives of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride exhibited competitive inhibition against specific enzymes involved in metabolic pathways relevant to cancer treatment. The findings suggest that these compounds could be developed into lead candidates for further drug development .

Mécanisme D'action

The mechanism of action of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of sulfonamide and other derivatives.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The reactivity and applications of thiazole-based sulfonyl chlorides are highly dependent on the position and nature of substituents. Key analogs include:

*Estimated based on structural formula (C₁₀H₈ClNO₂S₂).

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-methylphenyl group in the target compound donates electrons via its methyl substituent, reducing the electrophilicity of the sulfonyl chloride compared to bromo- or chloro-substituted analogs .

Activité Biologique

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonyl chloride group, and a methyl-substituted phenyl group. The thiazole moiety is known for its ability to interact with various biological targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity.

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride, exhibit notable antimicrobial properties. A study highlighted that thiazole derivatives can act against various pathogens, demonstrating minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for some derivatives . The sulfonyl chloride functionality enhances the reactivity of the compound, making it a candidate for further exploration in antimicrobial applications.

Anticancer Potential

The thiazole scaffold has been linked to anticancer activities. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs have been tested against colon cancer cell lines, showing varying degrees of antiproliferative effects . The mechanism often involves inducing apoptosis and affecting cell cycle phases, particularly by arresting cells in the G2/M phase .

Enzyme Inhibition

The sulfonyl chloride group is particularly significant in enzyme inhibition studies. It has been noted that compounds with this functional group can covalently modify enzymes, leading to loss of function. This property positions 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride as a potential lead compound for developing enzyme inhibitors in therapeutic contexts.

The biological activity of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride primarily stems from:

- Covalent Bond Formation : The sulfonyl chloride can react with nucleophiles in enzymes or proteins, leading to irreversible inhibition.

- Structural Stability : The thiazole ring contributes to the overall stability and reactivity of the compound in biological systems.

Case Studies and Research Findings

A variety of studies have explored the biological activity of thiazole derivatives:

Q & A

Q. Key Conditions :

- Reagents : Lawesson’s reagent for cyclization, Cl₂ or SO₂Cl₂ for chlorination.

- Solvents : Acetic acid for chlorination, dioxane for subsequent amination .

Advanced Synthesis: How can reaction parameters be optimized to mitigate by-product formation during oxidative chlorination?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during chlorination to prevent over-oxidation.

- Catalyst Use : Adding catalytic FeCl₃ to enhance selectivity .

- Stoichiometry : Using a 1.2:1 molar ratio of Cl₂ to sulfide intermediate to minimize residual chlorine.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the sulfonyl chloride with >95% purity .

Basic Characterization: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography :

Advanced Characterization: How do crystallographic software tools resolve ambiguities in disordered crystal structures?

Methodological Answer:

- SHELXL : Implements restraints for disordered atoms (e.g., partial occupancy Cl⁻ ions) and refines twinning parameters for high-R factor cases .

- WinGX Suite : Integrates Fourier map analysis to locate missing electron density regions, critical for thiazole ring confirmation .

Basic Biological Evaluation: What in vitro assays screen for antitumor activity in sulfonyl chloride derivatives?

Methodological Answer:

- Cell Line Panels : The compound’s sulfonamide derivatives are tested against 60 cancer cell lines (e.g., NCI-60) via MTT assays to measure IC₅₀ values .

- Mechanistic Studies : Flow cytometry evaluates apoptosis induction (Annexin V/PI staining) .

Advanced Biological Evaluation: How are pharmacophore motifs (e.g., piperazine) incorporated to enhance bioactivity?

Methodological Answer:

- Derivatization : React the sulfonyl chloride with amines containing pharmacophores (e.g., piperazine, morpholine) in dioxane at 80°C for 6–12 hours .

- Structure-Activity Relationship (SAR) : Molecular docking (AutoDock Vina) identifies hydrogen bonding interactions between sulfonamide substituents and kinase active sites .

Data Contradiction Analysis: How to address inconsistent antitumor activity across cell lines?

Methodological Answer:

- Metabolic Profiling : LC-MS/MS quantifies intracellular metabolite levels to assess prodrug activation variability .

- Resistance Mechanisms : CRISPR knockouts (e.g., ABC transporters) evaluate efflux pump contributions .

Stability and Storage: What conditions prevent hydrolysis of the sulfonyl chloride group?

Methodological Answer:

- Storage : Anhydrous acetonitrile or DMF at –20°C under argon.

- Stability Assays : Periodic ¹H NMR (DMSO-d₆) monitors hydrolysis; >90% purity retained after 6 months .

Advanced Analytical Challenges: How to resolve impurities from incomplete chlorination?

Methodological Answer:

- HPLC-MS : C18 column (ACN/H₂O gradient) detects sulfonic acid by-products (retention time ~3.2 min).

- Recrystallization : Ethanol/water (7:3) removes polar impurities .

Computational Modeling: What methods predict sulfonamide derivative reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.